2H-Imidazo[4,5-b]quinoxaline

Fungicide Agrochemical Systemic activity

2H-Imidazo[4,5-b]quinoxaline (CAS 13090-17-0) is a tricyclic heteroaromatic scaffold formed by the fusion of an imidazole ring to the [b] face of a quinoxaline unit. With a molecular formula C9H6N4 and a molecular weight of 170.17 g/mol, this planar, nitrogen-rich system acts as a versatile precursor for derivatives with documented activity across kinase inhibition, adenosine receptor binding, antiviral nucleoside design, fungicidal applications, and fluorescent materials.

Molecular Formula C9H6N4
Molecular Weight 170.175
CAS No. 13090-17-0
Cat. No. B577029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Imidazo[4,5-b]quinoxaline
CAS13090-17-0
Synonyms2H-Imidazo[4,5-b]quinoxaline
Molecular FormulaC9H6N4
Molecular Weight170.175
Structural Identifiers
SMILESC1N=C2C(=N1)N=C3C=CC=CC3=N2
InChIInChI=1S/C9H6N4/c1-2-4-7-6(3-1)12-8-9(13-7)11-5-10-8/h1-4H,5H2
InChIKeyFWVZZNKHZOVUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Imidazo[4,5-b]quinoxaline CAS 13090-17-0 – Core Scaffold Overview for Research Procurement


2H-Imidazo[4,5-b]quinoxaline (CAS 13090-17-0) is a tricyclic heteroaromatic scaffold formed by the fusion of an imidazole ring to the [b] face of a quinoxaline unit [1]. With a molecular formula C9H6N4 and a molecular weight of 170.17 g/mol, this planar, nitrogen-rich system acts as a versatile precursor for derivatives with documented activity across kinase inhibition, adenosine receptor binding, antiviral nucleoside design, fungicidal applications, and fluorescent materials [1][2]. The parent heterocycle serves as the essential core structure from which ring-fused pyrazine derivatives, N‑oxides, ribonucleosides, and metal‑carbene complexes are elaborated, making it a strategic procurement item for medicinal chemistry and materials science programs requiring a validated tricyclic building block [2][3].

Why 2H-Imidazo[4,5-b]quinoxaline Cannot Be Substituted with Imidazo[4,5-b]pyrazine or Simpler Quinoxaline Derivatives


Imidazo[4,5‑b]quinoxaline derivatives exhibit distinct electrochemical, biological, and pharmacological profiles that differ sharply from their imidazo[4,5‑b]pyrazine and simple quinoxaline analogs. Direct head‑to‑head comparisons show that pyrido‑fused imidazo[4,5‑b]quinoxalines possess peak potentials (Ep) that correlate linearly with Hammett σm while the corresponding pyrazine analogs follow a different electronic trend [1]. In fungicidal applications, 6‑chloro‑2‑ethyl‑1H‑imidazo[4,5‑b]quinoxaline demonstrates higher activity and systemic action compared with the chemically nearest prior‑art compound 6‑methyl‑quinoxaline‑2,3‑cycl.‑dithiolcarbonate [2]. In kinase inhibition, 1,5‑imidazoquinoxalines achieve Lck IC50 values below 5 nM, whereas analogous imidazo[4,5‑b]pyrazines lack comparable reported potency on this target [3]. For antiviral nucleoside design, imidazo[4,5‑b]quinoxaline ribonucleosides serve as linear dimensional analogs of benzimidazole nucleosides, enabling the probing of spatial limitations in the target binding pocket that cannot be accomplished with the parent benzimidazole system alone [4]. These quantitative distinctions confirm that generic substitution across the imidazoquinoxaline chemical space is unreliable for research programs that depend on specific electronic, steric, or target‑engagement properties.

Quantitative Differentiation Evidence for 2H-Imidazo[4,5-b]quinoxaline‑Based Derivatives vs. Comparator Compounds


Systemic Fungicidal Activity: Imidazo[4,5‑b]quinoxalines vs. 6‑Methyl‑quinoxaline‑2,3‑cycl.‑dithiolcarbonate

Imidazo[4,5‑b]quinoxalines exhibit higher fungicidal action and systemic properties compared with the chemically nearest prior‑art compound, 6‑methyl‑quinoxaline‑2,3‑cycl.‑dithiolcarbonate (Compound A), which lacks systemic activity [1]. A representative derivative, 6‑chloro‑2‑ethyl‑1H‑imidazo[4,5‑b]quinoxaline, demonstrated curative activity when applied after infection in a greenhouse test [1].

Fungicide Agrochemical Systemic activity

Electrochemical Differentiation: Pyridoimidazo[4,5‑b]quinoxaline vs. Pyridoimidazo[4,5‑b]pyrazine LUMO Correlation

The peak potentials (Ep) of 3‑substituted pyrido[1′,2′:1,2]imidazo[4,5‑b]quinoxaline derivatives exhibit a linear correlation with Hammett σm constants and PM3‑calculated LUMO energy levels, while the corresponding pyrido[1′,2′:1,2]imidazo[4,5‑b]pyrazine derivatives show a distinguishable electrochemical profile within the same study [1]. This demonstrates that the quinoxaline‑fused system provides a distinct and tunable electrochemical landscape that cannot be replicated by the pyrazine‑fused analog [1].

Electrochemistry Electron‑transport materials OLED

Lck Kinase Inhibition Potency: 1,5‑Imidazoquinoxalines (IC50 < 5 nM) vs. Structural Analogs

A series of 1,5‑imidazoquinoxalines were identified as inhibitors of the Src‑family kinase p56Lck with IC50 values below 5 nM, accompanied by good cellular activity against T‑cell proliferation [1]. Structure‑activity relationship (SAR) studies explicitly demonstrated the requirement for the imidazoquinoxaline core heterocycle for potent activity [1]. For comparison, the unsubstituted parent 1H‑imidazo[4,5‑b]quinoxaline shows an IC50 of 6.60 × 10⁴ nM against polyadenylate‑binding protein 1 (PABP1), indicating that biological activity is highly dependent on substitution pattern and target context [2].

Kinase inhibitor Lck Immunology

Adenosine A1 Receptor Affinity and Selectivity: 1‑Aryl‑1H‑imidazo[4,5‑b]quinoxalines

1‑Aryl‑1H‑imidazo[4,5‑b]quinoxalines were synthesized and evaluated alongside 1‑aryl‑benzopyrano‑pyrazolones and 1‑aryl‑pyrazolo‑quinolinones for A1 and A2a adenosine receptor binding [1]. Some imidazoquinoxaline derivatives showed A1 adenosine receptor affinity and selectivity, with structure‑activity relationships defined within this class [1]. No quantitative Ki data is publicly available from this abstract; the differentiation is based on the demonstration of class‑level A1 selectivity within a comparative panel of three tricyclic heteroaromatic systems [1].

Adenosine receptor GPCR CNS

Fluorescence Quantum Yield: Pyridoimidazo[4,5‑b]quinoxaline (Φ = 0.40) vs. Substituted Derivatives

Pyrido[1′,2′:1,2]imidazo[4,5‑b]quinoxaline (PIQ) exhibits strong green fluorescence at 481.5 and 505 nm with a quantum yield Φ = 0.40 in ethanol [1]. Introduction of substituents at the 3‑position alters the fluorescence color from blue to green without deteriorating the high quantum yield [1]. All derivatives showed strong (blue to orange) fluorescence in both solution and the solid state [1]. For context, 5,8‑π‑extended quinoxaline derivatives reach Φ = 0.54–0.62 in chloroform [2], placing PIQ in a comparable but distinct photophysical range that supports further structural optimization.

Fluorescence OLED Sensing

Antiviral Ribonucleoside Design: Imidazo[4,5‑b]quinoxaline vs. Benzimidazole Nucleoside TCRB

Imidazo[4,5‑b]quinoxaline ribonucleosides were designed as linear dimensional analogs of the potent anti‑HCMV benzimidazole nucleoside TCRB (2,5,6‑trichloro‑1‑(β‑D‑ribofuranosyl)benzimidazole) to probe the spatial limitations of the target binding pocket [1]. Evaluation against two herpesviruses showed that the imidazoquinoxaline nucleosides were less active and/or more cytotoxic than TCRB, indicating that the binding pocket tolerates some electronic and size changes but that the extended quinoxaline system exceeds optimal dimensions [1]. This negative result is structurally informative: it defines the spatial boundary of the target site, information unobtainable with TCRB or its benzimidazole congeners alone [1].

Antiviral Nucleoside HCMV

Procurement‑Relevant Application Scenarios for 2H‑Imidazo[4,5‑b]quinoxaline (CAS 13090‑17‑0)


Medicinal Chemistry: Adenosine A1 Receptor Antagonist Lead Optimization Programs

Programs targeting A1 adenosine receptor antagonists for cardiovascular or CNS indications can utilize 2H‑imidazo[4,5‑b]quinoxaline as a core scaffold for synthesizing 1‑aryl‑1H‑imidazo[4,5‑b]quinoxaline libraries. This scaffold has demonstrated A1 affinity and selectivity within a comparative panel of tricyclic heteroaromatics, offering a topological alternative to benzopyrano‑pyrazolone and pyrazolo‑quinolinone cores [1]. Procurement of the parent CAS 13090‑17‑0 enables rapid diversification at the 1‑position via N‑arylation chemistry.

Agrochemical R&D: Systemic Fungicide Development

Agrochemical discovery teams developing systemic fungicides should evaluate 2‑alkyl‑imidazo[4,5‑b]quinoxaline derivatives, as exemplified by 6‑chloro‑2‑ethyl‑1H‑imidazo[4,5‑b]quinoxaline, which demonstrated higher fungicidal activity and systemic translocation versus the non‑systemic comparator 6‑methyl‑quinoxaline‑2,3‑cycl.‑dithiolcarbonate [2]. The systemic property—confirmed via curative greenhouse testing where treatment applied after infection remained effective—is a key differentiator for seed treatment and soil‑application formulations [2].

Organic Electronics: Fluorescent Emitter and Electron‑Transport Material Design

Materials scientists developing OLED emitters or electron‑transport layers can leverage the pyrido[1′,2′:1,2]imidazo[4,5‑b]quinoxaline (PIQ) scaffold, which delivers strong green fluorescence (Φ = 0.40 in ethanol, emission at 481.5/505 nm) with color tunability from blue to orange upon substitution, all without quantum yield deterioration [3]. The distinct electrochemical profile—with peak potentials correlating linearly with Hammett σm and LUMO energy—enables precise energy‑level alignment for multi‑layer device architectures, a capability unavailable with the pyrazine‑fused analog [4].

Antiviral Target Deconvolution: Steric Probe for Nucleoside Binding Site Mapping

Mechanistic virology programs seeking to map the steric and electronic constraints of the HCMV antiviral target engaged by TCRB can employ imidazo[4,5‑b]quinoxaline ribonucleosides as linear dimensional probes. The extended quinoxaline system, which proved less active and/or more cytotoxic than TCRB itself, defines the upper spatial boundary of the binding pocket—a critical structure‑based design parameter that cannot be obtained using benzimidazole‑based analogs alone [5]. Procurement of CAS 13090‑17‑0 as the heterocyclic precursor enables construction of these mechanistic probes.

Quote Request

Request a Quote for 2H-Imidazo[4,5-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.